Arabinooctaose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

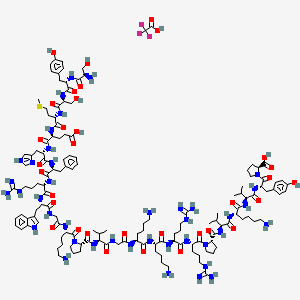

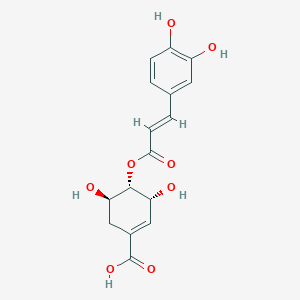

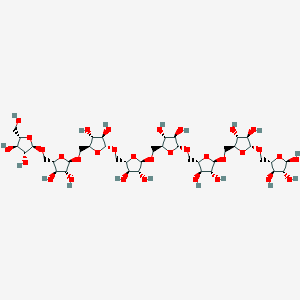

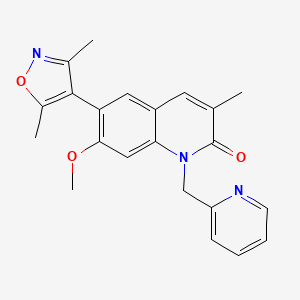

Arabinooctaose is a carbohydrate molecule that belongs to the group of oligosaccharides. It consists of eight sugar units, including arabinose and glucose, and has a molecular weight of 1,056.2 g/mol. Arabinooctaose is commonly found in plant cell walls and is known to have various biological and physiological effects.

科学的研究の応用

Gene Regulation Studies

Research on the L-arabinose operon of Escherichia coli has provided significant insights into the mechanism of positive regulation of gene activity. This includes the discovery of DNA looping and how regulatory proteins change their DNA-binding properties in response to arabinose presence. The research has evolved from genetics to physiological, biochemical, and now biophysical studies at the atomic level (Schleif, 2000).

Biofuel Production

A modified strain of Saccharomyces cerevisiae has been engineered to utilize L-arabinose for growth and ferment it to ethanol. This expands the substrate fermentation range of S. cerevisiae, making it valuable for biomass-to-ethanol fermentation processes, especially in utilizing pentoses like L-arabinose found in cellulosic biomass hydrolysates (Becker & Boles, 2003).

Fungal Metabolism and Bioconversion

Fungi produce extracellular arabinanases, including α-L-arabinofuranosidases, to release L-arabinose from plant polymers, crucial for developing biofuels and bioproducts. The intracellular catabolism of L-arabinose in fungi like Aspergillus niger follows a four-step path, resulting in intermediates for the pentose phosphate pathway. This process is integral to the oxidoreductive degradation of other sugars like D-galactose (Seiboth & Metz, 2011).

Enzymatic Research

Research on α-L-arabinofuranosidase from Anoxybacillus kestanbolensis revealed its broad pH and temperature activity range, offering insights into the enzyme’s potential industrial applications, including in hydrolyzing various arabinose-containing polymers (Canakcı et al., 2008).

Industrial Enzyme Production

Alpha-L-arabinofuranosidase, an enzyme crucial for hydrolyzing hemicellulose, has various industrial applications. It acts by removing arabinose substituents, thus enhancing the bioconversion of lignocellulosic biomass. The review by Poria et al. (2020) highlights its production, genetic engineering approaches for enhanced production, and its synergism with other biomass hydrolyzing enzymes, outlining its extensive industrial relevance (Poria et al., 2020).

Biochemical and Structural Studies

L-Arabinose isomerase, an enzyme in the microbial pentose phosphate pathway, is crucial for producing rare sugars like D-tagatose and L-ribulose, which have high commercial value. Recent studies focus on novel AI screening, molecular modification, and structural biology, providing insights for industrial applications in food and pharmaceutical industries (Xu et al., 2014).

特性

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O33/c41-1-9-17(42)26(51)34(67-9)60-3-11-19(44)28(53)36(69-11)62-5-13-21(46)30(55)38(71-13)64-7-15-23(48)32(57)40(73-15)65-8-16-24(49)31(56)39(72-16)63-6-14-22(47)29(54)37(70-14)61-4-12-20(45)27(52)35(68-12)59-2-10-18(43)25(50)33(58)66-10/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKPDOVLMQKECH-GXESVQKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)OCC8C(C(C(O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)OC[C@H]8[C@@H]([C@H]([C@@H](O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arabinooctaose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)

![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)